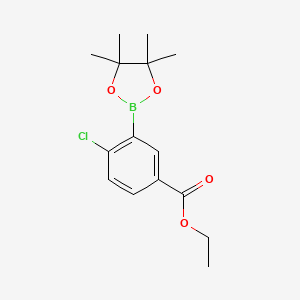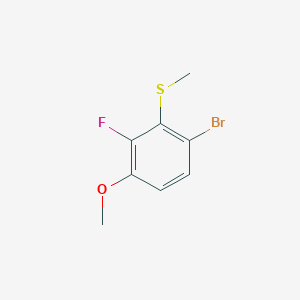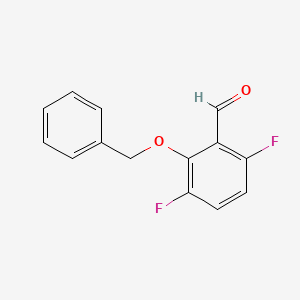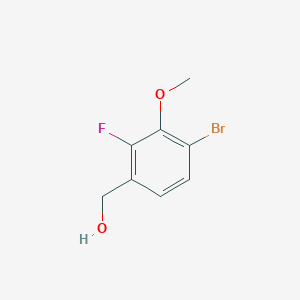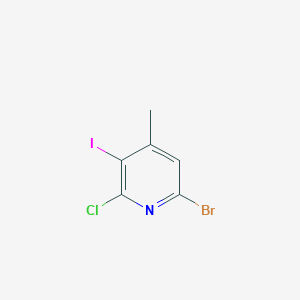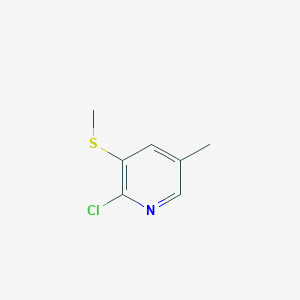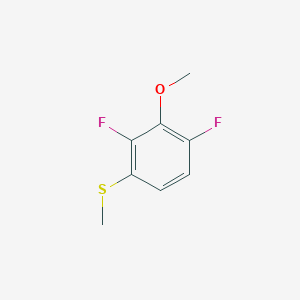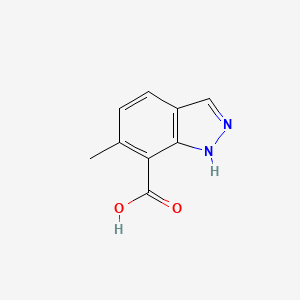![molecular formula C7H6BrN3 B6306036 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine CAS No. 1823268-58-1](/img/structure/B6306036.png)
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Trifluoroacetic acid has been used to catalyze the condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals .Scientific Research Applications
Kinase Inhibition Pyrazolo[3,4-b]pyridine, a close relative of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, has demonstrated significant versatility in the design of kinase inhibitors. It can interact with kinases through multiple binding modes, making it a key scaffold in kinase inhibitor design. Its ability to form hydrogen bond donor–acceptor pairs is common among kinase inhibitors, especially at the hinge region of the kinase. This scaffold is often used in the development of kinase inhibitors due to its potency, selectivity, and synthetic flexibility (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[4,3-b]pyridine, have shown significant importance in organic synthesis, catalysis, and medicinal applications. These compounds are involved in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and have shown potential in medicinal applications with activities like anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines, structurally related to pyrazolo[4,3-b]pyridine, have been investigated for their medicinal significance in treating various diseases such as cancer, CNS disorders, infectious diseases, inflammation, and more. The structure-activity relationship (SAR) studies of these compounds have led to the development of numerous drug candidates for a variety of disease targets (Chauhan & Kumar, 2013).
Synthesis and Medicinal Perspective of Methyl Linked Pyrazoles Methyl-substituted pyrazoles, including derivatives of this compound, exhibit a wide spectrum of biological activities. They have been highlighted for their potent medicinal scaffolds, showing applications across various fields of medicinal chemistry. The synthesis and medical significance of these compounds have been extensively reviewed, offering insights into generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Green Synthesis of Fused Heterocyclic Derivatives The eco-friendly synthesis of fused heterocyclic compounds, including pyrazolo[4,3-b]pyridine derivatives, emphasizes the atom-economical and environmentally friendly approach for synthesizing complex molecules. Multi-component reactions (MCRs) have been utilized for the synthesis of such compounds, demonstrating the creativity and efficiency of green chemistry in developing novel pharmaceuticals (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this activation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . By inhibiting the activation of TRKs, this compound can prevent the triggering of these pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability , which could be a positive indicator of its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers that involve the overexpression and continuous activation of TRKs .
Biochemical Analysis
Biochemical Properties
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, this compound exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound activates downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . These pathways are triggered upon the binding of this compound to TRKs, leading to significant cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways that are essential for cancer cell survival and proliferation. Additionally, this compound has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against TRKs. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic efficacy . For example, binding to plasma proteins can limit the free concentration of this compound, reducing its availability for target interactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as TRKs, within the cell. Additionally, the compound’s activity may be modulated by its subcellular environment, influencing its overall therapeutic potential.
properties
IUPAC Name |
7-bromo-1-methylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBSLPWZDPAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



